Pagoclone

概述

描述

Pagoclone is an anxiolytic agent belonging to the cyclopyrrolone family, which is related to better-known drugs such as zopiclone, a sleeping medication. It was synthesized by a French team working for Rhone-Poulenc & Rorer S.A. This compound is a nonbenzodiazepine, which means it has similar effects to the older benzodiazepine group but with quite different chemical structures . It binds with high affinity to the benzodiazepine binding site of human GABA A receptors containing various subunits .

准备方法

Pagoclone is synthesized through a series of chemical reactions involving the formation of an isoindolone structural motif. The synthetic route typically involves the reaction of the carbanion from Ethyl 5-methyl-3-oxohexanoate with other reagents to form the desired product . The specific reaction conditions and industrial production methods are proprietary and not widely disclosed in public literature.

化学反应分析

Pagoclone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: this compound can undergo substitution reactions, particularly at the benzodiazepine binding site. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

科学研究应用

Anxiolytic Properties

Pagoclone has been investigated for its anxiolytic effects in various clinical settings:

- Study Overview : A crossover trial involving patients with Panic Disorder demonstrated that this compound reduced the frequency of panic attacks compared to placebo. Patients reported a decrease from an average of 5.8 panic attacks per week to 3.6 during treatment with this compound .

- Dosage and Efficacy : The effective dosage range identified was between 0.15 mg and 0.6 mg administered twice daily. The compound was well tolerated, showing no significant adverse effects compared to traditional anxiolytics .

Treatment of Stuttering

This compound has also been explored as a treatment for persistent developmental stuttering:

- Clinical Trials : A Phase II clinical trial demonstrated significant improvements in speech fluency among participants receiving this compound. Specifically, there was a 19.4% reduction in the percentage of syllables stuttered compared to a mere 5.1% reduction in the placebo group .

- Long-term Effects : During an open-label extension phase, participants showed a continued reduction in stuttering severity, with an average 40% improvement after one year of treatment .

Summary of Clinical Trials

Case Studies and Observations

This compound's efficacy has been supported by various case studies:

- In one case study, patients reported significant improvements in speech fluency after initiating treatment with this compound, highlighting its potential as a viable pharmacological option for stuttering .

- Another observational study noted that this compound's anxiolytic properties appeared to be effective without the common side effects associated with traditional treatments like diazepam .

作用机制

Pagoclone acts as a partial agonist at GABA A receptors in the brain. It binds primarily to the alpha2 and alpha3 subtypes of the GABA A receptor, which are responsible for its anti-anxiety effects. It has relatively little efficacy at the alpha1 subtype, which produces sedative and memory loss effects . This selective binding profile allows this compound to produce anxiolytic effects without significant sedation or amnesia .

相似化合物的比较

Pagoclone is similar to other cyclopyrrolone compounds such as zopiclone and pazinaclone. it is unique in its selective binding to the alpha2 and alpha3 subtypes of the GABA A receptor, which reduces its sedative and amnestic effects compared to other compounds . Other similar compounds include:

Zopiclone: A sleeping medication with a broader binding profile.

Pazinaclone: Another cyclopyrrolone with anxiolytic properties.

Diazepam: A benzodiazepine with a different chemical structure but similar anxiolytic effects.

This compound’s unique binding profile and reduced side effects make it a promising candidate for further research and development in the field of anxiolytic drugs.

生物活性

Pagoclone, a selective partial agonist at the GABA receptor, has been studied for its potential therapeutic effects in various psychiatric conditions, particularly anxiety and stuttering. This article presents a detailed overview of the biological activity of this compound, including its pharmacological properties, efficacy in clinical trials, and relevant case studies.

Pharmacological Profile

This compound is the active (+)-enantiomer of the racemate RP 59037 and demonstrates a high affinity for GABA receptors, with Ki values ranging from 0.7 to 9.1 nM across different subtypes (α1, α2, α3, and α5) . It exhibits significant agonist activity at these receptor subtypes with EC50 values between 3.1 and 6.6 nM.

Table 1: Affinity and Efficacy of this compound at GABA Receptor Subtypes

| Receptor Subtype | Ki (nM) | EC50 (nM) | Agonist Activity |

|---|---|---|---|

| α1 | 0.7 | 3.1 | Partial |

| α2 | 9.1 | 6.6 | Partial |

| α3 | - | - | Full |

| α5 | - | - | Partial |

Anxiolytic Effects

In preclinical studies, this compound has demonstrated significant anxiolytic-like effects in various animal models. For instance, in the elevated plus maze assay, doses of this compound (3 mg/kg) resulted in increased time spent in the open arms, indicative of reduced anxiety . Additionally, this compound reduced locomotor activity in rats in a dose-dependent manner, suggesting sedative properties alongside anxiolytic effects .

Clinical Studies on Stuttering

This compound has also been investigated for its efficacy in treating developmental stuttering. A notable study involved an 8-week double-blind trial followed by a year-long open-label extension. The results indicated that this compound led to a 19.4% reduction in the percentage of syllables stuttered compared to a 5.1% reduction in the placebo group . After one year of treatment, participants experienced an average 40% reduction in stuttering severity.

Table 2: Clinical Trial Results for this compound in Stuttering

| Treatment Phase | Reduction in Syllables Stuttered (%) |

|---|---|

| Double-Blind (this compound) | 19.4 |

| Double-Blind (Placebo) | 5.1 |

| Open-Label (After 1 Year) | 40 |

Safety and Tolerability

This compound's safety profile was assessed during clinical trials where headaches were the most common adverse event reported (12.5% for this compound vs. 6.8% for placebo) . Overall, this compound was well tolerated among participants, indicating its potential as a pharmacological treatment option for stuttering.

Case Studies and Observations

In addition to clinical trials, anecdotal evidence from patients participating in open-label trials suggests that this compound may significantly reduce stuttering symptoms while on medication, with symptoms returning upon cessation . This underscores the need for further investigation into its long-term efficacy and potential mechanisms.

属性

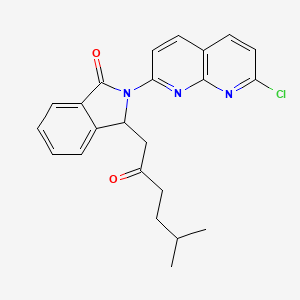

IUPAC Name |

2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O2/c1-14(2)7-10-16(28)13-19-17-5-3-4-6-18(17)23(29)27(19)21-12-9-15-8-11-20(24)25-22(15)26-21/h3-6,8-9,11-12,14,19H,7,10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUPRQPBWVEQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)CC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=CC(=N4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869830 | |

| Record name | Pagoclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Pagoclone is a subtype-selective drug which binds primarily to the alpha2/alpha3 subtypes of the GABAA receptor which are responsible for the anti-anxiety effects of these kind of drugs, but has relatively little efficacy at the alpha1 subtype which produces the sedative and memory loss effects. | |

| Record name | Pagoclone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04903 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

133737-32-3, 133737-48-1 | |

| Record name | Pagoclone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133737-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pagoclone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133737323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RP 59037 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133737481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pagoclone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04903 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pagoclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。